2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride
Description
2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride (CAS 1417793-95-3) is a benzenesulfonamide derivative characterized by a dichlorinated aromatic ring, a cyclopropyl group, and a piperidine moiety linked via a methylene bridge. The compound is synthesized through multi-step organic reactions, likely involving sulfonylation of an amine intermediate followed by cyclopropane substitution (analogous to methods described in benzenesulfonamide derivative syntheses) . It is marketed as a high-purity standard for research, reflecting its utility in pharmacological or crystallographic studies .
Properties
IUPAC Name |
2,3-dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2S.ClH/c16-13-4-1-5-14(15(13)17)22(20,21)19(12-6-7-12)10-11-3-2-8-18-9-11;/h1,4-5,11-12,18H,2-3,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLIZLPKQGGQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN(C2CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-95-3 | |
| Record name | Benzenesulfonamide, 2,3-dichloro-N-cyclopropyl-N-(3-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride typically involves multiple steps, starting with the chlorination of benzene to introduce the dichloro groups. The final step involves the formation of the sulfonamide group and the addition of hydrochloride to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents on the sulfonamide nitrogen and the heterocyclic amine. Key comparisons include:
- Cyclopropyl vs. Ethyl Groups : The cyclopropyl group in the target compound may enhance metabolic stability compared to the ethyl group in the analog (CAS 1417794-52-5), as cyclopropane’s ring strain can resist enzymatic oxidation .
- Piperidine vs.
- Sulfonamide Core: All compounds share the sulfonamide moiety, a pharmacophore known for hydrogen bonding with biological targets (e.g., carbonic anhydrase inhibitors) .
Research Implications and Gaps
- Structural Insights : The piperidine-cyclopropane combination in the target compound may offer a balance of rigidity and flexibility, advantageous for drug-receptor interactions.
- Data Limitations : Absence of explicit melting points, solubility metrics, or bioactivity data for the target compound necessitates further experimental characterization.
- Lumping Strategies : In computational modeling, such compounds could be grouped with other sulfonamides for reaction simulations, but distinct substituents (e.g., cyclopropyl) may require separate evaluation .
Biological Activity
2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of dichloro and cyclopropyl groups, which may influence its biological activity. The molecular formula is C14H18Cl2N2O2S, and it features a sulfonamide group known for various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Antagonism : Similar compounds have been shown to act as antagonists for chemokine receptors, particularly CCR3, which plays a role in inflammatory responses. The structure-activity relationship (SAR) indicates that modifications in the piperidine moiety can enhance binding affinity and selectivity for these receptors .
- Apoptotic Induction : Research indicates that derivatives of piperidine can induce apoptotic cell death in various cancer cell lines. For instance, studies on piperidine-based compounds have demonstrated their ability to disrupt cellular membranes and induce cell cycle arrest .
Biological Activity Data
The following table summarizes the biological activities of 2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride based on available research:
Case Studies
- In Vitro Studies : A study conducted on piperidine derivatives showed that certain modifications led to significant increases in potency against cancer cell lines. The derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects .
- Pharmacological Evaluation : In a pharmacological evaluation, compounds similar to 2,3-Dichloro-N-cyclopropyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride were assessed for their ability to inhibit specific receptors involved in inflammation. The results demonstrated effective receptor antagonism with potential therapeutic implications in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
